3-Amino-1H-indazole-7-carbonitrile

Descripción

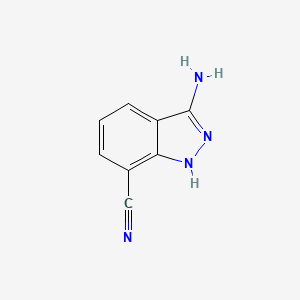

Structure

3D Structure

Propiedades

IUPAC Name |

3-amino-1H-indazole-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4/c9-4-5-2-1-3-6-7(5)11-12-8(6)10/h1-3H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXHCJGVHKGTEFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)C(=NN2)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635947 | |

| Record name | 3-Amino-1H-indazole-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1137451-25-2 | |

| Record name | 3-Amino-1H-indazole-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Bedrock of Innovation: Indazole Scaffolds

Indazole derivatives are a cornerstone in the fields of medicinal chemistry and organic synthesis. researchgate.netnih.govbenthamdirect.comresearchgate.netnih.gov These bicyclic heterocyclic compounds, consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring, exhibit a wide array of biological activities. nih.govresearchgate.net Their structural diversity and ability to interact with various biological targets have made them a "privileged scaffold" in drug discovery. benthamdirect.comresearchgate.netnih.gov

The significance of indazoles is underscored by their presence in numerous commercially available drugs and clinical candidates. researchgate.netbenthamdirect.com They are known to impart favorable properties such as enhanced binding affinity to biological targets, improved metabolic stability, and desirable pharmacokinetic profiles. researchgate.net The diverse tautomeric forms and unique chemical properties of indazoles make them a versatile tool for chemists to create a multitude of derivatives with a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and antitumor properties. researchgate.netnih.gov

A Compound of Growing Interest: 3 Amino 1h Indazole 7 Carbonitrile

Within the expansive family of indazoles, 3-Amino-1H-indazole-7-carbonitrile has emerged as a compound of particular interest to the academic and research communities. Its specific substitution pattern, featuring an amino group at the 3-position and a nitrile group at the 7-position, presents unique opportunities for chemical modification and biological investigation.

Current research is actively exploring the synthetic utility of this molecule as a key intermediate in the construction of more complex chemical entities. The presence of reactive functional groups allows for a variety of chemical transformations, making it a valuable building block for creating libraries of novel compounds for biological screening.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 363339-33-3 |

| Molecular Formula | C₈H₆N₄ |

| Molecular Weight | 158.16 g/mol . guidechem.comfluorochem.co.uk |

| IUPAC Name | This compound. fluorochem.co.uk |

| Canonical SMILES | C1=CC(=C2C(=C1)C(=NN2)N)C#N. guidechem.com |

| InChI Key | YXHCJGVHKGTEFH-UHFFFAOYSA-N. guidechem.com |

| Topological Polar Surface Area | 78.5 Ų. guidechem.com |

| Hydrogen Bond Donor Count | 2. guidechem.com |

| Hydrogen Bond Acceptor Count | 3. guidechem.com |

This table is interactive. Click on the headers to sort the data.

Charting the Course for Future Investigation

Established Synthetic Routes to 3-Amino-1H-indazole and Analogues

Traditional methods for synthesizing 3-aminoindazoles often involve multi-step sequences and cyclization reactions.

Multi-Step Organic Synthesis from Precursor Molecules

A common approach to synthesizing 3-aminoindazoles involves the reaction of 2-halobenzonitriles with hydrazine (B178648). nih.gov For instance, 7-bromo-4-chloro-1H-indazol-3-amine can be synthesized from 2,6-dichlorobenzonitrile (B3417380) in a two-step process that includes regioselective bromination followed by heterocycle formation with hydrazine. nih.gov This method has been demonstrated on a large scale without the need for chromatographic purification. nih.gov The reaction of 2-fluorobenzonitriles with hydrazine is also a frequently used method. nih.gov

Another established route involves the diazotization of ortho-aminobenzacetamides or ortho-aminobenzacetates, which leads to the formation of 1H-indazole-3-carboxylic acid derivatives. sioc-journal.cn This method is valued for its operational simplicity and mild reaction conditions. sioc-journal.cn

The following table provides an overview of precursor molecules and their corresponding 3-aminoindazole products.

| Precursor Molecule | Resulting 3-Aminoindazole Analogue | Key Reaction Type |

|---|---|---|

| 2,6-Dichlorobenzonitrile | 7-Bromo-4-chloro-1H-indazol-3-amine | Regioselective bromination and cyclization with hydrazine nih.gov |

| 5-Bromo-2-fluorobenzonitrile | 5-Bromo-1H-indazol-3-amine | Reflux with hydrazine hydrate (B1144303) nih.gov |

| ortho-Aminobenzacetamides | 1H-Indazole-3-carboxylic acid derivatives | Diazotization sioc-journal.cn |

Cyclization and Reduction Strategies (e.g., Nitrous Acid Followed by Tin(II) Chloride Reduction)

A classic method for the synthesis of 3-aminoindazoles involves the treatment of a suitable precursor with nitrous acid to form a nitroso compound, which is then reduced. For example, a process described in a patent involves reacting a compound with sodium nitrite (B80452) and hydrochloric acid to yield a nitroso intermediate, which is subsequently reduced with hydrochloric acid to produce the desired 3-aminoindazole derivative. google.com

Reductive cyclization of o-nitro-ketoximes is another strategy to synthesize 3-substituted indazoles. researchgate.net This method can be achieved under mild conditions, making it suitable for substrates with sensitive functional groups. researchgate.net

Advanced Synthetic Approaches to this compound and Related Indazoles

Modern synthetic chemistry has introduced more sophisticated and efficient methods for the synthesis of indazoles, often employing metal catalysts to facilitate key bond-forming reactions.

Intramolecular Palladium-Catalyzed C-H Amination Reactions

Palladium-catalyzed reactions have become a powerful tool for constructing the indazole nucleus through intramolecular C-N bond formation. nih.gov One such method involves the intramolecular Buchwald-Hartwig amination of 2-halobenzophenone tosylhydrazones. nih.gov This catalytic system allows the cyclization to occur under very mild conditions. nih.gov Another approach is the catalytic C-H activation with palladium, followed by intramolecular amination of benzophenone (B1666685) tosylhydrazones. nih.gov This method has been shown to produce indazoles with various functional groups in good to high yields. nih.gov

Palladium catalysis has also been utilized for the direct arylation of 1H-indazoles at the C3 position, a traditionally challenging transformation. mdpi.com Furthermore, palladium-catalyzed oxidative alkenylation of indazole derivatives provides another route to functionalized indazoles. nih.gov

| Catalyst System | Substrate | Reaction Type | Key Features |

|---|---|---|---|

| Pd(OAc)2/Cu(OAc)2/AgOCOCF3 | Benzophenone tosylhydrazones | Intramolecular C-H amination nih.gov | Good to high yields, tolerant of various functional groups nih.gov |

| Pd(OAc)2/PPh3 | 1H-Indazole | C3 direct arylation mdpi.com | Mild conditions, water as solvent mdpi.com |

| Pd(OAc)2/Ag2CO3 | (1H)- and (2H)-indazole derivatives | Oxidative C3-monoalkenylation nih.gov | Selective functionalization nih.gov |

Iodine-Mediated Aryl C-H Amination Techniques for Indazole Formation

Iodine has been employed as a mediator in C-H functionalization reactions to form heterocyclic systems. nih.gov While direct iodine-mediated synthesis of this compound is not extensively documented in the provided results, the principle of iodine-mediated C-H amination is a known strategy for forming C-N bonds in the synthesis of other nitrogen-containing heterocycles like imidazo[1,2-a]pyridines and indoles from N-aryl enamines. nih.gov This methodology involves the use of molecular iodine as an oxidant, sometimes in the presence of a copper co-catalyst, to facilitate intramolecular C-N bond formation. nih.gov

A related iodine-mediated approach involves the synthesis of aryl iodides from arylhydrazines and iodine, where iodine acts as both an oxidant and an iodinating agent. acs.org This suggests the potential for iodine to be involved in the transformation of hydrazine derivatives en route to indazole formation.

Copper-Catalyzed N-N Bond Formation Utilizing Oxygen as an Oxidant

Copper-catalyzed reactions offer a facile route to 1H-indazoles through N-N bond formation. nih.gov A notable method involves the use of copper(II) acetate (B1210297) (Cu(OAc)2) as a catalyst and molecular oxygen as the terminal oxidant. nih.govresearchgate.net The reaction proceeds from readily available 2-aminobenzonitriles, which react with various organometallic reagents to form o-aminoaryl N-H ketimine intermediates. nih.gov The subsequent copper-catalyzed cyclization efficiently forms the indazole ring. nih.gov This method is advantageous due to the use of environmentally benign oxygen as the oxidant. nih.gov

Copper catalysts also play a key role in one-pot, three-component syntheses of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide, facilitating both C-N and N-N bond formation. capes.gov.brnih.gov

Four-Component Reactions for the Synthesis of Fused Pyrazolo[1,2-b]phthalazine-2-carbonitrile Derivatives

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular architectures in a single synthetic operation. One notable application is the four-component reaction for the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones. chemrevlett.com This strategy typically involves the condensation of phthalhydrazide (B32825), an aldehyde, and an active methylene (B1212753) compound like malononitrile (B47326). chemrevlett.com The reaction can also be initiated from phthalic anhydride (B1165640) and hydrazine, which form phthalhydrazide in situ. chemrevlett.com

These reactions are often facilitated by a catalyst to promote the formation of C-C and C-N bonds necessary for the fused ring system. chemrevlett.com Various catalysts have been explored, including ionic liquids which can offer advantages in terms of reaction rates and reusability. chemrevlett.com For instance, DBU-based ionic liquids have been successfully employed in these syntheses. chemrevlett.com The resulting pyrazolo[1,2-b]phthalazine scaffold is of significant interest in pharmaceutical research due to its presence in a range of biologically active compounds. chemrevlett.comchemrevlett.com

A plausible mechanism for such a three-component reaction, catalyzed by bovine serum albumin (BSA), begins with the Knoevenagel condensation of an aryl aldehyde and malononitrile to form an arylidene malononitrile. Subsequently, a Michael addition of phthalhydrazide to this intermediate occurs, followed by an intramolecular cyclization and dehydration to yield the final 1H-pyrazolo[1,2-b]phthalazine-5,10-dione product. researchgate.net

Table 1: Examples of Catalysts Used in the Synthesis of Pyrazolo[1,2-b]phthalazine Derivatives

| Catalyst | Reaction Conditions | Key Features |

|---|---|---|

| DBU acetate ionic liquid [DBUH][OAc] | 60–65°C | One-pot, four-component reaction. chemrevlett.com |

| Diisopropylethylammonium acetate (DIPEAc) ionic liquid | Microwave irradiation or conventional heating | Effective for the reaction of phthalhydrazide, substituted aldehydes, and malononitrile. chemrevlett.com |

| 1-butyl-3-methyl imidazolium (B1220033) hydroxide (B78521) ([bmim]OH) | 10 mol%, 60°C in EtOH | One-pot, three-component condensation yielding products in 86-97% yields. chemrevlett.com |

Gadolinium(III) Chloride Catalysis in Annulation Reactions for Pyrimidine-Fused Indazole Derivatives

Gadolinium(III) chloride (GdCl₃) has emerged as a potent Lewis acid catalyst for various organic transformations, including the synthesis of pyrimidine-fused indazole derivatives. nih.govresearchgate.net This methodology involves a three-component Grieco condensation reaction. In this process, a 3-aminoindazole derivative, an aldehyde (aliphatic or aromatic), and an electron-rich olefin react in the presence of GdCl₃ under mild conditions to afford the corresponding pyrimido[1,2-a]indazoles in a single pot. nih.govresearchgate.net

The high coordinating ability of the gadolinium(III) ion with oxygen atoms is thought to be key to its catalytic activity. It effectively activates carbonyl moieties, facilitating the subsequent cyclization steps. This method has been successfully applied to the synthesis of a novel series of pyrimido[1,2-b]indazoles bearing indolenine moieties with good yields and broad substrate compatibility. rsc.org The resulting fused heterocyclic systems are of interest for their potential applications in drug development and materials science. rsc.org

For example, the reaction of 3-amino-4-(trifluoromethyl)-6-phenyl-1H-indazole-7-carbonitrile with formaldehyde (B43269) and various olefins in the presence of GdCl₃ yields the corresponding pyrimidine-fused indazole derivatives. nih.gov Some of these synthesized compounds have shown promising in vitro cytotoxic activity against cancer cell lines. researchgate.net

Functionalization and Derivatization Strategies for this compound Scaffolds

The strategic functionalization of the this compound core is crucial for developing new derivatives with tailored properties. This often involves the selective protection and subsequent reaction at different positions of the indazole ring system.

Regioselective Protection at the N-2 Position (e.g., Using 2-(Trimethylsilyl)ethoxymethyl (SEM) Group)

Regioselective protection of one of the nitrogen atoms in the indazole ring is a common first step in many synthetic routes. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an effective protecting group for the N-2 position of indazoles. nih.gov This protection allows for subsequent regioselective functionalization at other positions, such as C-3. nih.gov The SEM group can be introduced under specific conditions and later removed by treatment with reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF) or aqueous hydrochloric acid in ethanol (B145695). nih.gov

Directed C-3 Lithiation and Subsequent Electrophilic Capture

Once the N-2 position is protected, for instance with a SEM group, directed lithiation at the C-3 position becomes possible. nih.gov The SEM group can efficiently direct the regioselective deprotonation at C-3 using a strong base like n-butyllithium. The resulting C-3 lithiated indazole is a potent nucleophile that can react with a wide array of electrophiles. nih.gov This strategy allows for the introduction of various substituents at the C-3 position, leading to novel indazole derivatives. nih.gov

Acylation of the 3-Amino Group

The 3-amino group of the indazole scaffold is a key site for functionalization. It can readily undergo acylation reactions with reagents such as chloroacetic anhydride under basic conditions. nih.gov This reaction introduces an acyl group onto the amino nitrogen, forming an amide linkage. This amide can then serve as a handle for further diversification. For example, the resulting chloroacetylated intermediate can be coupled with various nucleophiles like thiophenols or piperazines to generate a library of diverse indazole hybrids. nih.gov This approach has been utilized in the synthesis of indazole derivatives with potential antitumor activity. nih.gov

Selective Alkylation at the N1 Position

While N-2 protection is common, selective alkylation at the N-1 position is also a valuable strategy for creating diverse indazole derivatives. The regioselectivity of N-alkylation can be influenced by the reaction conditions and the substituents on the indazole ring. nih.gov For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) with an alkyl bromide has shown to be a promising system for selective N-1 alkylation. nih.gov

A thermodynamically driven, N-1 selective indazole alkylation has been developed, which is practical and broad in scope, with no N-2 alkylated products detected upon completion. nih.govrsc.org Mechanistic studies suggest that this high selectivity is due to thermodynamic control. nih.govrsc.org This method has been successfully demonstrated on a large scale, highlighting its potential for manufacturing. nih.govrsc.org

Table 2: Summary of Functionalization Strategies

| Section | Position | Reaction | Reagents | Outcome |

|---|---|---|---|---|

| 2.3.1 | N-2 | Protection | 2-(Trimethylsilyl)ethoxymethyl (SEM) chloride | Enables regioselective functionalization at other positions. nih.gov |

| 2.3.2 | C-3 | Directed Lithiation | n-Butyllithium (after N-2 protection) | Introduction of various electrophiles at C-3. nih.gov |

| 2.3.3 | 3-Amino | Acylation | Chloroacetic anhydride | Formation of an amide for further derivatization. nih.gov |

Transformations of the Carbonitrile Moiety

The carbonitrile (cyano) group at the 7-position of the 3-amino-1H-indazole core is a versatile functional group that can undergo a variety of chemical transformations, leading to the synthesis of diverse derivatives with potential applications in various fields of chemical research. The primary reactions of the carbonitrile moiety include hydrolysis to form amides and carboxylic acids, and reduction to yield primary amines.

Hydrolysis of the Carbonitrile Group:

The hydrolysis of the nitrile group in this compound can be controlled to yield either the corresponding carboxamide or the carboxylic acid, depending on the reaction conditions.

Formation of 3-Amino-1H-indazole-7-carboxamide: Partial hydrolysis of the nitrile under controlled acidic or basic conditions can afford the 3-Amino-1H-indazole-7-carboxamide. This transformation is significant as the resulting amide may exhibit different biological activities compared to the nitrile. For instance, studies on similar indazole structures have shown that the conversion of a 7-carbonitrile to a 7-carboxamide can alter the compound's inhibitory selectivity for enzymes like neuronal nitric oxide synthase (nNOS). mq.edu.au In a related example, the hydration of a nitrile group to an amide has been observed during the bromination of 2,6-dichlorobenzonitrile in the presence of sulfuric acid. nih.gov

Formation of 3-Amino-1H-indazole-7-carboxylic acid: Complete hydrolysis of the nitrile group under more stringent acidic or basic conditions, typically with prolonged heating, leads to the formation of 3-Amino-1H-indazole-7-carboxylic acid. This carboxylic acid derivative serves as a valuable intermediate for further functionalization, such as esterification or amidation at the 7-position.

Reduction of the Carbonitrile Group:

The reduction of the carbonitrile moiety in this compound provides a route to 3-amino-7-(aminomethyl)-1H-indazole, a diamine derivative.

Reduction to a Primary Amine: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly employed for the reduction of nitriles to primary amines. This reaction typically proceeds via an imine intermediate which is further reduced. semanticscholar.org Catalytic hydrogenation using reagents such as Raney Nickel is another effective method for this transformation. semanticscholar.orgwikipedia.org A combination of Raney Nickel and potassium borohydride (B1222165) in ethanol has been reported as a mild and efficient system for the reduction of both aliphatic and aromatic nitriles to primary amines. semanticscholar.org

The following table summarizes the key transformations of the carbonitrile moiety of this compound:

| Transformation | Reagents and Conditions | Product |

| Partial Hydrolysis | Controlled acid or base | 3-Amino-1H-indazole-7-carboxamide |

| Complete Hydrolysis | Strong acid or base, heat | 3-Amino-1H-indazole-7-carboxylic acid |

| Reduction | 1. LiAlH₄, 2. H₂O or Raney Ni/H₂ | 3-Amino-7-(aminomethyl)-1H-indazole |

Biological Activities and Pharmacological Mechanisms of Action

Antimicrobial Efficacy of Indazole-Containing Compounds

The indazole scaffold is a crucial component in the development of new antimicrobial agents. nih.govresearchgate.net Derivatives of indazole have demonstrated a wide range of pharmacological activities, including antibacterial and antifungal properties. nih.govorientjchem.org The search for new compounds to combat drug-resistant bacteria and fungi has highlighted indazoles as a promising area of research. orientjchem.org

Antibacterial Activity

Indazole derivatives have been shown to be effective against various bacterial strains. nih.gov For instance, a series of N-methyl-3-aryl indazoles were tested against four bacterial strains: Xanthomonas campestris, Escherichia coli, Bacillus cereus, and Bacillus megaterium. orientjchem.orgbookpi.org Several of these compounds exhibited moderate to good inhibitory activity. orientjchem.org Specifically, compounds designated as 5a, 5b, 5i, and 5j showed excellent inhibitory effects against the tested microbial strains. orientjchem.orgbookpi.org

In another study, 2H-indazole derivatives were evaluated for their antibacterial properties. nih.gov Compounds 2 and 3 displayed modest activity against strains of Enterococcus faecalis, while compound 5 was effective against Staphylococcus aureus and Staphylococcus epidermidis, including multidrug-resistant (MDR) strains, with Minimum Inhibitory Concentration (MIC) values between 64 and 128 µg/mL. nih.gov The development of such compounds is critical due to the rise of MDR pathogens, which pose a significant challenge to healthcare systems. nih.gov

Antifungal Activity

The antifungal potential of indazole derivatives has also been a subject of investigation. nih.gov A study involving N-methyl-3-aryl indazoles tested their efficacy against the fungal strain Candida albicans. nih.govorientjchem.orgbookpi.org The results indicated that several of these derivatives possess notable antifungal properties. orientjchem.org

Further research into 2,3-diphenyl-2H-indazole derivatives revealed their ability to inhibit the in vitro growth of Candida albicans and Candida glabrata. mdpi.com Similarly, a series of newly synthesized indazole derivatives were screened for their in-vitro antifungal activity against Aspergillus niger and Candida albicans, showing potential for the development of new antifungal agents. researchgate.net The continuous emergence of drug-resistant fungal infections underscores the importance of these findings. orientjchem.org

Antiproliferative and Antitumor Potential

Indazole-containing compounds, including several FDA-approved drugs like axitinib (B1684631) and pazopanib, are recognized for their significant antitumor activities. nih.govrsc.orgnih.govnih.gov These compounds are utilized in targeted therapies for various cancers, such as lung, breast, colon, and prostate cancer. nih.gov

Inhibition of Cancer Cell Proliferation in Various Human Cancer Cell Lines (e.g., A549, K562, PC-3, Hep-G2)

Derivatives of 1H-indazole-3-amine have been synthesized and evaluated for their inhibitory activities against a panel of human cancer cell lines. researchgate.netnih.gov These include lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cell lines. researchgate.netnih.gov

In one study, a specific derivative, compound 6o, demonstrated a notable inhibitory effect against the K562 cell line with a 50% inhibition concentration (IC50) value of 5.15 µM. researchgate.netnih.gov This compound also showed high selectivity, being significantly less toxic to normal human embryonic kidney cells (HEK-293). researchgate.netnih.gov Another indazole derivative, 2f, showed potent growth inhibitory activity against several cancer cell lines with IC50 values ranging from 0.23 to 1.15 μM. nih.govnih.gov

| Compound | Cell Line | Cancer Type | IC50 (µM) | Source |

|---|---|---|---|---|

| Compound 6o | K562 | Chronic Myeloid Leukemia | 5.15 | researchgate.net, nih.gov |

| Compound 2f | 4T1 | Breast Cancer | 0.23-1.15 | nih.gov, nih.gov |

| A549 | Lung | |||

| PC-3 | Prostate | |||

| Hep-G2 | Hepatoma |

Modulation of Apoptosis and Cell Cycle Progression (e.g., via Bcl2 Family Members and p53/MDM2 Pathway)

Indazole derivatives have been found to induce apoptosis and affect the cell cycle in cancer cells through various mechanisms. researchgate.netnih.gov Compound 6o, a 1H-indazole-3-amine derivative, was shown to induce apoptosis and affect the cell cycle in K562 cells in a concentration-dependent manner. researchgate.netnih.gov This activity is potentially mediated by the inhibition of Bcl-2 family members and the p53/MDM2 pathway. researchgate.netnih.gov Western blot analysis revealed that treatment with compound 6o led to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. researchgate.net It also affected the expression of p53 and MDM2 proteins. researchgate.netnih.gov

Similarly, compound 2f promoted apoptosis in 4T1 breast cancer cells, which was associated with the upregulation of cleaved caspase-3 and Bax, and the downregulation of Bcl-2. nih.govnih.gov The p53 protein is a crucial tumor suppressor that can initiate apoptosis, and its interaction with MDM2 is a key regulatory point. nih.govmdpi.com The ability of indazole derivatives to modulate these pathways highlights their therapeutic potential. researchgate.netnih.gov

| Compound | Cell Line | Mechanism | Source |

|---|---|---|---|

| Compound 6o | K562 | Inhibition of Bcl2 family, modulation of p53/MDM2 pathway, upregulation of Bax, downregulation of Bcl-2. | researchgate.net, nih.gov |

| Compound 2f | 4T1 | Upregulation of cleaved caspase-3 and Bax, downregulation of Bcl-2. | nih.gov, nih.gov |

Kinase Inhibitory Activities (e.g., Bcr-Abl Wild Type and T315I Mutant, VEGFR-2, FGFRs, PDK1)

The indazole core is a prominent scaffold for the development of protein kinase inhibitors, which are crucial in cancer therapy. nih.govrsc.org Many indazole derivatives have been developed as potent inhibitors of various kinases. researchgate.net

A diarylamide 3-aminoindazole derivative, AKE-72, was identified as a potent pan-Bcr-Abl inhibitor. nih.govnih.gov It demonstrated high efficacy against the wild-type Bcr-Abl and the imatinib-resistant T315I mutant, with IC50 values of <0.5 nM and 9 nM, respectively. nih.govnih.gov This is particularly significant as the T315I mutation confers resistance to many existing Bcr-Abl inhibitors. nih.govnih.gov

Indazole derivatives have also been designed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy. nih.gov One such compound, labeled as 30, inhibited VEGFR-2 with an IC50 of 1.24 nM and demonstrated significant anti-angiogenic properties. nih.gov Furthermore, indazoles have been investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFRs). researchgate.net For example, PD173074 is a potent inhibitor of FGFR1. medchemexpress.com The diverse kinase inhibitory profile of indazole-based compounds makes them a versatile class of molecules for cancer treatment. researchgate.netnih.gov

| Compound/Derivative Type | Target Kinase | IC50 | Source |

|---|---|---|---|

| AKE-72 (3-aminoindazole) | Bcr-Abl Wild Type | <0.5 nM | nih.gov, nih.gov |

| Bcr-Abl T315I Mutant | 9 nM | ||

| Compound 30 (indazole scaffold) | VEGFR-2 | 1.24 nM | nih.gov |

| PD173074 | FGFR1 | 25 nM | medchemexpress.com |

Anti-inflammatory Properties

Derivatives of the 1H-indazole structure are recognized for their potential as anti-inflammatory agents. nih.govnih.govresearchgate.net The anti-inflammatory activity of indazole compounds is often attributed to their ability to inhibit key enzymes involved in the inflammatory cascade. For instance, computational studies have shown that 1H-indazole analogs can effectively dock with the Cyclooxygenase-2 (COX-2) enzyme, a key player in inflammation. researchgate.net This interaction suggests a potential mechanism for their anti-inflammatory effects.

The inhibition of nitric oxide synthases (NOS) is another mechanism through which indazole derivatives may exert anti-inflammatory actions. nih.gov Specifically, 1H-indazole-7-carbonitrile has been shown to be a potent inhibitor of NOS, with a preference for the constitutive isoforms over the inducible one. nih.gov This inhibition is competitive with respect to both the substrate and the cofactor (6R)-5,6,7,8-tetrahydro-l-biopterin (H4B). nih.gov By reducing the production of nitric oxide, a pro-inflammatory mediator, these compounds can help to mitigate inflammatory responses.

Furthermore, the role of Calcium-Release Activated Calcium (CRAC) channel blockers in modulating inflammatory processes is well-documented. nih.gov By inhibiting the influx of calcium into immune cells like mast cells and T-cells, these blockers can prevent the release of pro-inflammatory mediators. nih.gov Indazole-3-carboxamides, derived from a 3-aminoindazole core, have been identified as potent CRAC channel blockers, effectively inhibiting the release of tumor necrosis factor-alpha (TNFα) from activated mast cells. nih.gov

| Mechanism | Target | Effect | Reference |

|---|---|---|---|

| Enzyme Inhibition | Cyclooxygenase-2 (COX-2) | Reduced synthesis of prostaglandins | researchgate.net |

| Enzyme Inhibition | Nitric Oxide Synthases (NOS) | Reduced production of nitric oxide | nih.gov |

| Channel Blocking | Calcium-Release Activated Calcium (CRAC) Channels | Inhibition of pro-inflammatory mediator release | nih.gov |

Exploration of Other Biological Modulations

The estrogen receptor (ER) is a key target in the treatment of hormone-dependent breast cancers. nih.govresearchgate.net A therapeutic strategy that has gained traction is the development of selective estrogen receptor degraders (SERDs). nih.govsemanticscholar.org These molecules not only block the receptor's activity but also promote its degradation. While direct studies on 3-Amino-1H-indazole-7-carbonitrile as a SERD are not available, the broader class of indazole derivatives has been explored for their potential to target ER. For instance, certain tricyclic indazole backbone derivatives have been investigated in the optimization of SERDs. researchgate.net The mechanism of SERDs often involves inducing a conformational change in the ER, making it susceptible to degradation via the ubiquitin-proteasome pathway. nih.govresearchgate.net

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidative deamination of neurotransmitters. nih.gov Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease. nih.gov Research has explored indazole-based compounds as potential MAO-B inhibitors. nih.gov While specific data on this compound is not provided in the search results, related indazole derivatives have been compared to indole-based analogues for their MAO-B inhibitory activity. nih.gov For example, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, an indole-based compound, showed significant MAO-B inhibitory activity with a competitive mode of inhibition. nih.gov This suggests that the indazole scaffold could be a starting point for designing novel MAO inhibitors.

CC-Chemokine Receptor 4 (CCR4) is implicated in inflammatory and allergic diseases. A series of indazole arylsulfonamides have been synthesized and evaluated as allosteric antagonists of human CCR4. nih.gov These antagonists bind to an intracellular allosteric site on the receptor. nih.gov Structure-activity relationship studies revealed that specific substitutions on the indazole ring are crucial for potency. For instance, methoxy- or hydroxyl-containing groups at the C4 position and small groups at C5, C6, or C7 were found to be important. nih.gov The most potent N3-substituent was identified as 5-chlorothiophene-2-sulfonamide. nih.gov One such analogue, GSK2239633A, was selected for further development due to its potency and favorable oral absorption. nih.gov

| Position on Indazole Ring | Favorable Substituent | Reference |

|---|---|---|

| C4 | Methoxy or Hydroxyl groups | nih.gov |

| C5, C6, C7 | Small groups (C6 preferred) | nih.gov |

| N3 | 5-chlorothiophene-2-sulfonamide | nih.gov |

As mentioned earlier, CRAC channels are vital for the activation of immune cells. nih.gov The 3-aminoindazole core structure has been utilized in the synthesis of potent CRAC channel blockers. nih.gov Specifically, indazole-3-carboxamides have been shown to actively inhibit calcium influx and stabilize mast cells with sub-micromolar IC50 values. nih.gov A structure-activity relationship study highlighted the critical importance of the regiochemistry of the amide linker for inhibitory activity. nih.gov One potent derivative, compound 12d from the study, demonstrated an IC50 of 0.28 µM for the inhibition of TNFα production. nih.gov This highlights the potential of 3-aminoindazole-based compounds in the development of novel immunomodulators.

| Compound | Activity | IC50 (µM) | Reference |

|---|---|---|---|

| Indazole-3-carboxamide 12d | Inhibition of TNFα production | 0.28 | nih.gov |

| Reverse amide isomer 9c | Calcium influx assay | Inactive at 100 µM | nih.gov |

Computational and Theoretical Investigations

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. It is frequently used to forecast the binding mode of a small molecule ligand, such as 3-Amino-1H-indazole-7-carbonitrile, to the active site of a target protein.

Prediction of Ligand-Protein Interactions (e.g., with Cyclooxygenase-2 (COX-2) Enzyme)

The Cyclooxygenase-2 (COX-2) enzyme is a key target in the development of anti-inflammatory drugs. nih.gov Molecular docking simulations are employed to predict how this compound might interact with the amino acid residues within the COX-2 active site. While specific docking studies for this compound with COX-2 are not extensively documented in publicly available literature, insights can be drawn from studies on structurally related indazole and other heterocyclic derivatives. nih.govmdpi.com

A typical docking protocol involves preparing the 3D structure of the ligand and the protein (PDB ID: 3LN1, for example) and then using software like AutoDock to place the ligand into the binding pocket of the enzyme. nih.gov The simulation predicts various possible binding poses, which are then analyzed. The interactions are primarily non-covalent and can include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For an indazole derivative, key interactions within the COX-2 active site often involve specific amino acid residues. The indazole scaffold can form hydrogen bonds with residues such as Arginine (Arg) 120 and Serine (Ser) 530. mdpi.com The substituents on the indazole ring play a crucial role in establishing further contacts. The amino group at position 3 and the carbonitrile group at position 7 of the target compound would be expected to form specific hydrogen bonds or electrostatic interactions that anchor the ligand within the active site. For instance, studies on similar inhibitors show interactions with residues like Tyrosine (Tyr) 355, Phenylalanine (Phe) 518, and Valine (Val) 523, which line a secondary pocket in COX-2. mdpi.com

Table 1: Predicted Ligand-Protein Interactions for this compound with COX-2 Active Site (Illustrative)

| Interacting Residue | Interaction Type | Potential Involved Group of Ligand |

| Serine (Ser) 530 | Hydrogen Bond | Amino group (-NH2) |

| Arginine (Arg) 120 | Hydrogen Bond, Pi-Cation | Indazole ring nitrogen, Amino group |

| Tyrosine (Tyr) 355 | Hydrogen Bond | Nitrile group (-CN) |

| Valine (Val) 523 | Hydrophobic Interaction | Indazole benzene (B151609) ring |

| Phenylalanine (Phe) 518 | Hydrophobic Interaction | Indazole benzene ring |

| Leucine (Leu) 352 | Hydrophobic Interaction | Indazole benzene ring |

| Tryptophan (Trp) 387 | van der Waals | Indazole scaffold |

Note: This table is illustrative and based on common interactions observed for indazole and similar heterocyclic inhibitors with the COX-2 enzyme. Specific interactions for this compound would require a dedicated computational study.

Computational Assessment of Binding Affinities

The primary quantitative output of a molecular docking study is the binding affinity, often expressed as a docking score or binding energy (in kcal/mol). This value estimates the strength of the interaction between the ligand and the protein, with more negative values indicating a stronger, more favorable interaction. nih.gov

Docking programs calculate these scores using various scoring functions that account for the different types of interactions. For a series of indazole derivatives docked against a renal cancer receptor, binding energies were calculated to rank the compounds, with the most effective ligands showing the highest binding energies (most negative values). nih.gov Similarly, studies on 2,3-diphenyl-2H-indazole derivatives as COX-2 inhibitors found that the most promising compounds had better docking scores compared to others in the series. mdpi.com For this compound, a computational assessment would yield a binding affinity score that could be compared to known COX-2 inhibitors like Celecoxib or Meloxicam to gauge its potential potency.

Table 2: Illustrative Computational Binding Affinities with COX-2

| Compound | Predicted Binding Affinity (kcal/mol) |

| This compound | -8.5 to -10.5 (Hypothetical) |

| Celecoxib (Reference Drug) | -9.0 to -11.0 |

| Meloxicam (Reference Drug) | -7.5 to -9.5 |

Note: The binding affinity for this compound is a hypothetical value for illustrative purposes. Actual values would depend on the specific docking software and parameters used.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For a ligand-protein complex predicted by molecular docking, an MD simulation can provide crucial information about the stability of the binding pose and the conformational flexibility of both the ligand and the protein. nih.gov

Analysis of Conformational Ligand Ensembles

While docking provides a static picture of the binding pose, MD simulations reveal the dynamic nature of the ligand within the binding pocket. Over the course of a simulation (typically nanoseconds to microseconds), the ligand will explore a range of conformations. Analyzing this "conformational ensemble" helps to understand the flexibility of the ligand and whether the initial docked pose is maintained. scienceopen.com Conformational analysis of benzothiazole (B30560) derivatives, for example, has been performed by systematically rotating dihedral angles to identify the most stable conformers. mdpi.com An MD simulation provides a more dynamic and realistic view of these conformational changes in a solvated, biological environment.

Evaluation of Complex Stability and Dynamic Behavior

A key application of MD simulations in drug design is to assess the stability of the ligand-protein complex. nih.gov This is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation time. A stable RMSD value suggests that the complex has reached equilibrium and the ligand remains securely bound in its initial pose. Conversely, a large fluctuation or steady increase in RMSD might indicate an unstable interaction.

Another important parameter is the Root Mean Square Fluctuation (RMSF), which measures the fluctuation of individual amino acid residues. This can highlight which parts of the protein become more or less flexible upon ligand binding. MD simulations on other inhibitor-protein complexes have been used to confirm the stability of the interactions predicted by docking. japsr.in For the this compound-COX-2 complex, a stable RMSD trajectory would provide strong evidence for a persistent and stable binding mode.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) with B3LYP and HF methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and properties of a molecule. nih.gov Methods like B3LYP (a hybrid functional) and Hartree-Fock (HF) are commonly used in conjunction with various basis sets (e.g., 6-311+G) to calculate a wide range of molecular properties. nih.govnih.gov

These calculations begin with geometry optimization to find the lowest energy (most stable) three-dimensional structure of the molecule. From this optimized structure, electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and stability of the molecule; a larger gap generally implies higher stability. nih.gov

Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the electron density around the molecule, highlighting regions that are electron-rich (nucleophilic, often colored red) and electron-poor (electrophilic, often colored blue). nih.gov This provides insights into where the molecule is likely to engage in electrostatic interactions, complementing the predictions from molecular docking. For this compound, the nitrogen atoms of the indazole ring and the carbonitrile group, as well as the amino group, would be expected to be key sites for interaction as revealed by an MEP analysis.

Table 3: Representative Quantum Chemical Properties for this compound (Calculated via DFT/B3LYP Method)

| Property | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -6.2 eV | Relates to the ability to donate electrons (nucleophilicity) |

| LUMO Energy | -1.8 eV | Relates to the ability to accept electrons (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Indicator of chemical stability and reactivity |

| Dipole Moment | 3.5 Debye | Measures the overall polarity of the molecule |

| Chemical Hardness (η) | 2.2 eV | Resistance to change in electron distribution (derived from HOMO-LUMO gap) |

| Electronic Chemical Potential (µ) | -4.0 eV | Relates to the "escaping tendency" of electrons from an equilibrium state |

Note: These values are illustrative, based on typical results for similar heterocyclic compounds from DFT calculations, and would need to be confirmed by a specific study on this compound. nih.govmdpi.com

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Methodologies for 3-Amino-1H-indazole-7-carbonitrile

The synthesis of indazole derivatives, while well-established, continues to evolve towards greater efficiency, safety, and environmental sustainability. Traditional methods often rely on multi-step processes that can be resource-intensive. mdpi.comresearchgate.net Future research is expected to focus on developing novel synthetic routes for this compound that are both economically viable and ecologically sound.

Key areas of development include:

Palladium-Catalyzed Reactions: The use of palladium-catalyzed C-H amination reactions has been reported for the synthesis of 1H-indazoles and could be further optimized for this specific compound to improve yields and reduce waste. nih.gov

Flow Chemistry: Transitioning from batch processing to continuous flow synthesis can offer significant advantages, including improved reaction control, enhanced safety, and easier scalability. This approach would be particularly beneficial for producing larger quantities of the compound for extensive preclinical testing.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate organic reactions, often leading to higher yields and shorter reaction times for heterocyclic compounds. mdpi.com Applying this technology could streamline the synthesis of this compound and its derivatives.

Green Chemistry Principles: Future synthetic strategies will likely incorporate green chemistry principles, such as using safer solvents, reducing the number of synthetic steps (e.g., through one-pot reactions), and minimizing the generation of hazardous byproducts. An example of a step toward more efficient synthesis is the development of a two-step sequence from inexpensive 2,6-dichlorobenzonitrile (B3417380) to produce a related functionalized 3-aminoindazole, which avoids the need for column chromatography. chemrxiv.org

Advanced Elucidation of Structure-Activity Relationships and Mechanisms of Action

A deep understanding of the structure-activity relationship (SAR) is fundamental to optimizing the therapeutic properties of any lead compound. For this compound and its derivatives, initial studies have already provided valuable insights. For instance, 1H-indazole-7-carbonitrile has been identified as a potent inhibitor of nitric oxide synthases (NOS), with a preference for constitutive over inducible NOS. nih.gov Its inhibitory action appears to be competitive with both the substrate and the cofactor tetrahydrobiopterin. nih.gov

Future research will aim for a more granular understanding of these interactions.

Systematic Derivatization: Synthesizing a broad library of derivatives by modifying the amino group at the 3-position and exploring substitutions on the indazole ring will be crucial. Investigating how different functional groups impact potency, selectivity, and pharmacokinetic properties will build a comprehensive SAR model. mdpi.comnih.gov Studies on related indazoles have shown that substitutions can dramatically influence activity; for example, adding a bromine atom at the C-3 position of 1H-indazole-7-carbonitrile enhanced inhibitory effects on NOS tenfold. nih.gov

Biophysical Techniques: Employing advanced biophysical methods such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and X-ray crystallography will allow for the direct measurement of binding affinities and the visualization of interactions between the compounds and their target proteins at an atomic level. nih.gov

Mechanism of Action Studies: Beyond target binding, it is essential to elucidate the downstream cellular effects. Research has shown that some indazole derivatives can induce apoptosis and affect the cell cycle by modulating pathways like the p53/MDM2 pathway. mdpi.comresearchgate.netnih.gov Further studies could investigate if this compound derivatives share these mechanisms or have unique cellular impacts. For example, a related compound, 1c, was found to cause a marked increase of cells in the G0-G1 phase. nih.gov

Synergistic Integration of Computational and Experimental Approaches in Drug Discovery Pipelines

The integration of computational methods with experimental validation has become an indispensable part of modern drug discovery, significantly accelerating the process from hit identification to lead optimization. beilstein-journals.orgbeilstein-journals.org This synergistic approach, often termed Computer-Aided Drug Discovery (CADD), is highly applicable to the future development of this compound derivatives. beilstein-journals.org

The CADD pipeline for this compound would involve:

Structure-Based Drug Design (SBDD): When the three-dimensional structure of a therapeutic target is known, SBDD tools can be used to predict how a ligand will bind. beilstein-journals.org For targets of this compound, molecular docking simulations can predict binding poses and affinities, guiding the design of new derivatives with improved interactions. mdpi.combeilstein-journals.org

Ligand-Based Drug Design (LBDD): In cases where the target structure is unknown, LBDD methods can be employed. beilstein-journals.org By analyzing a set of known active molecules, pharmacophore models can be built to define the key chemical features required for biological activity. These models can then be used to screen virtual libraries for new, structurally diverse compounds with a high probability of being active.

ADMET Prediction: A significant cause of failure in drug development is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and toxicity (ADMET). nih.gov Computational models can now predict these properties with increasing accuracy, allowing researchers to prioritize compounds with favorable drug-like characteristics early in the discovery process, thereby reducing late-stage attrition. nih.gov

This iterative cycle of computational design, chemical synthesis, and experimental testing creates a highly efficient feedback loop for rapidly optimizing the potency, selectivity, and pharmacokinetic profile of new drug candidates. beilstein-journals.org

Identification and Validation of New Therapeutic Targets for this compound Derivatives

The indazole core is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. nih.govchemrxiv.org While initial research has pointed towards NOS inhibition for 1H-indazole-7-carbonitrile, the broader therapeutic potential of its 3-amino substituted form remains largely untapped. nih.gov Future research will focus on identifying and validating new therapeutic targets for its derivatives.

Several promising therapeutic areas have been identified for other indazole compounds, suggesting potential avenues of exploration:

Oncology: Indazole derivatives have been successfully developed as kinase inhibitors (e.g., Pazopanib, Entrectinib) targeting pathways crucial for cancer cell proliferation and survival. mdpi.comnih.gov Targets such as ALK, FGFR, Bcr-Abl, and ERK are all potential areas for investigation. nih.govnih.gov

Inflammation and Neurology: The known activity against nitric oxide synthases suggests potential applications in inflammatory conditions and neurological disorders where nitric oxide plays a significant role. nih.gov

Infectious Diseases: The broad biological activity of indazoles also includes antifungal and antibacterial properties, opening the door to developing new anti-infective agents. nih.gov

The table below summarizes some of the potential targets for indazole derivatives based on existing research, which could be explored for derivatives of this compound.

| Potential Therapeutic Target | Associated Disease Area | Reference |

| Anaplastic Lymphoma Kinase (ALK) | Cancer | nih.gov |

| Fibroblast Growth Factor Receptor (FGFR) | Cancer | nih.gov |

| Bcr-Abl Tyrosine Kinase | Cancer (Leukemia) | nih.gov |

| Extracellular Signal-Regulated Kinase (ERK) | Cancer | nih.gov |

| Nitric Oxide Synthase (NOS) | Inflammation, Neurological Disorders | nih.gov |

| p53/MDM2 Pathway | Cancer | mdpi.comnih.gov |

| Calcitonin Gene-Related Peptide (CGRP) Receptor | Migraine | researchgate.net |

Future research will employ techniques like phenotypic screening, chemical proteomics, and genetic screening to uncover novel targets and validate these potential applications, ultimately expanding the therapeutic utility of the this compound scaffold.

Q & A

Q. Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of the amino and cyano groups (e.g., NH₂ protons at δ 5.8–6.2 ppm; CN at δ 115–120 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 187.0743) .

- X-ray Crystallography : SHELXL software refines crystal structures, resolving bond angles and torsion strains in the indazole core (e.g., C7-C≡N bond length: ~1.15 Å) .

Advanced Question: How do substituent effects at the 3-amino position modulate bioactivity in kinase inhibition assays?

Methodological Answer :

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -NO₂) at the 3-position enhance kinase inhibition (IC₅₀ < 50 nM for PKA) by stabilizing hydrogen bonds with ATP-binding pockets. Conversely, bulky substituents reduce solubility, necessitating pharmacokinetic optimization via prodrug strategies (e.g., acetyl-protected amines) . Computational docking (AutoDock Vina) and molecular dynamics simulations validate binding poses in homology models of target kinases .

Advanced Question: What computational strategies are used to predict the compound’s reactivity in nucleophilic aromatic substitution?

Methodological Answer :

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model transition states for cyano-group reactivity. Fukui indices identify nucleophilic attack sites (e.g., C7 carbon in indazole ring), while solvation models (COSMO-RS) predict solvent effects on activation barriers . Benchmarking against experimental kinetic data (e.g., second-order rate constants) refines computational accuracy .

Advanced Question: How can researchers resolve contradictions in reported synthetic yields across methodologies?

Methodological Answer :

Discrepancies arise from solvent polarity (e.g., DMF vs. THF), catalyst deactivation, or residual moisture. Systematic DOE (Design of Experiments) optimizes parameters:

- Critical Factors : Temperature (±5°C), catalyst purity, and inert atmosphere (N₂/Ar).

- Analytical Validation : LC-MS monitors intermediate stability; Karl Fischer titration quantifies moisture in hydrazine reagents .

Example: Pd-free methods (e.g., CuI/ligand systems) achieve 70% yield but require rigorous exclusion of oxygen .

Advanced Question: What in vitro assays are used to screen the compound’s bioactivity against neurological targets?

Q. Methodological Answer :

- AMPA Receptor Antagonism : Electrophysiological patch-clamp assays on hippocampal neurons measure IC₅₀ for glutamate-induced currents .

- Dopamine Receptor Binding : Radioligand displacement assays (³H-SCH23390) quantify D₁/D₂ affinity .

- Cytotoxicity : MTT assays on SH-SY5Y cells establish therapeutic indices (TI > 10 recommended) .

Advanced Question: How is the compound’s pharmacokinetic profile evaluated in preclinical models?

Q. Methodological Answer :

- ADME Studies :

- In Vivo Pharmacokinetics : Sprague-Dawley rats dosed orally (10 mg/kg) show Tmax at 2–3 hrs and bioavailability >40% when formulated with solubility enhancers (e.g., HP-β-CD) .

Advanced Question: What strategies mitigate solubility challenges during formulation?

Q. Methodological Answer :

- Co-Crystallization : Co-formers like succinic acid improve aqueous solubility (e.g., 2.5-fold increase at pH 7.4) .

- Nanoformulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles (100–200 nm) enhance brain penetration in murine models .

Advanced Question: How can green chemistry principles be applied to scale-up synthesis?

Q. Methodological Answer :

- Solvent Reduction : Mechanochemical grinding (ball milling) achieves 85% yield without solvents .

- Catalyst Recycling : Magnetic Fe₃O4-supported Pd nanoparticles retain >90% activity over five cycles .

Advanced Question: What safety protocols are essential for handling this compound?

Q. Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.